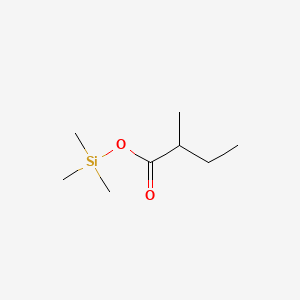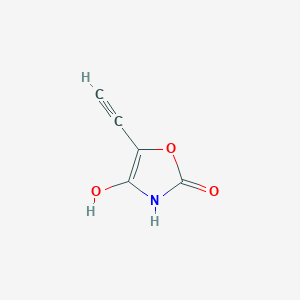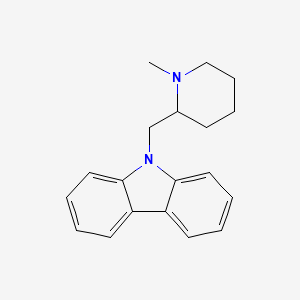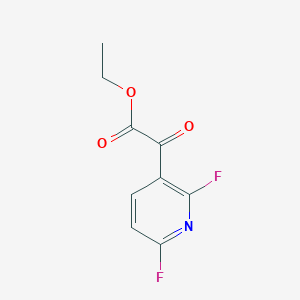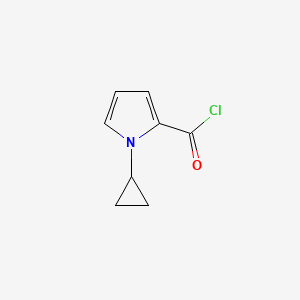
4-Methyl-3-(prop-1-en-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(prop-1-en-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methyl group and a prop-1-en-2-yl group attached to the benzene ring, making it a unique and versatile molecule
準備方法
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-Methyl-3-(prop-1-en-2-yl)aniline involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in an aqueous medium. This reaction is catalyzed by pseudoephedrine as a chiral catalyst, leading to the formation of optically pure amino keto ethers of the aromatic series .
Industrial Production Methods: Industrial production methods for this compound typically involve the reaction of isopropenyl with aniline or the reaction of isopropenyl with phosphoric acid diisopropyl ester to obtain 2-isopropyl aniline, which is then reacted with aniline .
化学反応の分析
Types of Reactions: 4-Methyl-3-(prop-1-en-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Methyl-3-(prop-1-en-2-yl)aniline has a wide range of applications in scientific research:
作用機序
The mechanism by which 4-Methyl-3-(prop-1-en-2-yl)aniline exerts its effects involves its interaction with molecular targets and pathways. For instance, in the Mannich reaction, the compound acts as a nucleophile, attacking electrophilic carbonyl compounds to form new carbon-carbon bonds. This reaction is facilitated by the presence of a chiral catalyst, which ensures the formation of optically pure products . Additionally, the compound’s derivatives may interact with biological targets, enhancing their pharmacological activity .
類似化合物との比較
4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline: This compound is structurally similar and is used in similar synthetic applications.
2-(1-Methylbut-2-en-1-yl)aniline: Another aniline derivative with similar properties and applications in polymer synthesis.
Uniqueness: 4-Methyl-3-(prop-1-en-2-yl)aniline stands out due to its specific substitution pattern on the benzene ring, which imparts unique reactivity and properties. Its ability to participate in enantioselective reactions and form optically pure products makes it particularly valuable in pharmaceutical and synthetic chemistry .
特性
CAS番号 |
561064-35-5 |
|---|---|
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC名 |
4-methyl-3-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C10H13N/c1-7(2)10-6-9(11)5-4-8(10)3/h4-6H,1,11H2,2-3H3 |
InChIキー |
URTYQGWXYDWYDS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)
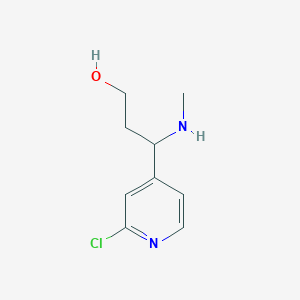
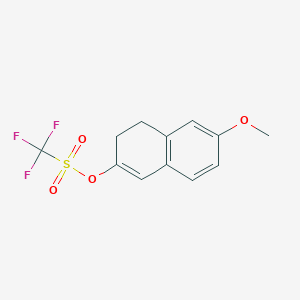
![2-Cyanobenzo[d]thiazol-6-yl acetate](/img/structure/B13945700.png)
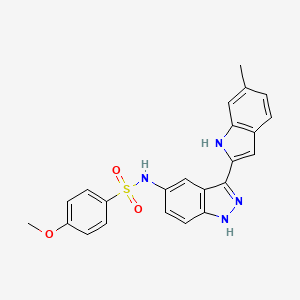
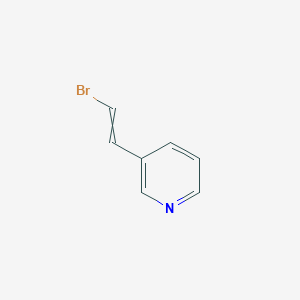
![5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid](/img/structure/B13945717.png)
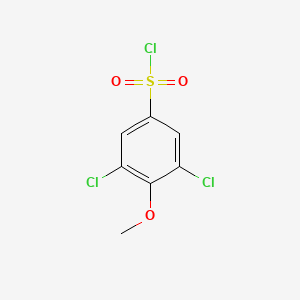
![6-Ethoxy-[1,1'-biphenyl]-3-ol](/img/structure/B13945728.png)
